Cas no 136415-74-2 (3-(quinolin-4-yl)propanal)

3-(quinolin-4-yl)propanal Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinepropanal
- 3-(quinolin-4-yl)propanal
- DB-138766
- EN300-1847961
- 136415-74-2
- SCHEMBL2319949
- AKOS014923163
-
- Inchi: InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-9H,3-4H2
- InChI Key: SAHOBIBQRTZUGB-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CC=N2)CCC=O
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
3-(quinolin-4-yl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847961-0.25g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1847961-0.5g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1847961-5.0g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1847961-1.0g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1847961-10.0g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1847961-1g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1847961-5g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1847961-2.5g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1847961-10g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1847961-0.05g |
3-(quinolin-4-yl)propanal |
136415-74-2 | 0.05g |
$647.0 | 2023-09-19 |
3-(quinolin-4-yl)propanal Related Literature
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on 3-(quinolin-4-yl)propanal
3-(Quinolin-4-yl)Propanal (CAS No: 136415-74-2)
3-(Quinolin-4-yl)Propanal, also known by its CAS number 136415-74-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of 3-(Quinolin-4-yl)Propanal consists of a quinoline ring system attached to a propanal group, making it a versatile molecule for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(Quinolin-4-yl)Propanal through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have been optimized to achieve high yields and selectivity. These methods not only facilitate the preparation of this compound but also pave the way for the exploration of its analogs with tailored properties. The ability to synthesize such compounds efficiently is crucial for their application in both academic research and industrial settings.
The biological activity of 3-(Quinolin-4-yl)Propanal has been a focal point of recent studies. Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties suggest that it could be utilized in combating oxidative stress-related disorders.
In the context of drug design, 3-(Quinolin-4-yl)Propanal serves as a valuable scaffold for the development of bioactive molecules. Its quinoline moiety is known to interact with various biological targets, including protein kinases and receptors, which are implicated in numerous diseases such as cancer, neurodegenerative disorders, and inflammation. By modifying the propanal group or introducing additional functional groups, researchers can fine-tune the compound's pharmacokinetic properties and enhance its therapeutic potential.
Moreover, 3-(Quinolin-4-yL)Propanal has shown promise in materials science applications. Its conjugated system and planar structure make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its application as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its electronic properties contribute to improved device performance.
From an environmental perspective, understanding the degradation pathways of 3-(Quinolin-4-yL)Propanal is essential for assessing its ecological impact. Research into its biodegradation under various conditions has revealed that it undergoes microbial transformation through hydrolysis and oxidation mechanisms. These findings are critical for ensuring sustainable practices in the synthesis and disposal of such compounds.
In conclusion, 3-(Quinolin-4-yL)Propanal (CAS No: 136415-74-) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and diverse biological activities make it a subject of ongoing research interest. As advancements in synthetic methods and biological screening continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial contexts.
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